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Introduction
GB2064 is an investigational, orally bioavailable, small-molecule inhibitor of lysyl oxidase-like 2

(LOXL2), an enzyme implicated in the pathogenesis of fibrotic diseases, including

myelofibrosis.[1][2] Myelofibrosis is a myeloproliferative neoplasm characterized by the

progressive replacement of bone marrow with fibrous tissue, leading to impaired hematopoiesis

and significant morbidity and mortality.[3] GB2064 represents a targeted therapeutic approach

aimed at modifying the disease course by directly inhibiting the fibrotic process. This technical

guide provides a comprehensive overview of the antifibrotic activity of GB2064, with a focus on

its mechanism of action, preclinical rationale (where available), and clinical trial data.

Mechanism of Action: Inhibition of LOXL2-Mediated
Collagen Cross-linking
The primary mechanism of action of GB2064 is the potent and selective inhibition of the LOXL2

enzyme.[4] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the final

step of collagen maturation: the cross-linking of collagen fibrils.[4] This process is essential for

the formation of a stable and mature extracellular matrix (ECM). In pathological conditions such

as myelofibrosis, the dysregulation and overexpression of LOXL2 contribute to excessive

collagen deposition and the progressive stiffening of the bone marrow microenvironment, which

in turn disrupts normal hematopoietic function.[3][4]
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By inhibiting LOXL2, GB2064 prevents the oxidative deamination of lysine and hydroxylysine

residues in collagen and elastin precursors. This disruption of the cross-linking process leads to

a less rigid and more compliant ECM, potentially halting or even reversing the fibrotic process

in the bone marrow.
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Caption: Mechanism of action of GB2064 in inhibiting LOXL2-mediated collagen cross-linking.

Clinical Development: The MYLOX-1 Trial
The primary clinical evidence for the antifibrotic activity of GB2064 comes from the MYLOX-1

trial (NCT04679870), a Phase 2a, open-label, single-arm study designed to evaluate the safety,
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tolerability, pharmacokinetics, and pharmacodynamics of GB2064 in patients with myelofibrosis

who are ineligible for, refractory to, or intolerant of Janus kinase (JAK) inhibitor therapy.[5][6][7]

Study Design and Endpoints
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Caption: Workflow of the MYLOX-1 Phase 2a clinical trial.

Primary Endpoint:

Safety and tolerability of GB2064.[7]
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Secondary Endpoints:

Change in bone marrow collagen fibrosis grade.[8]

Hematological parameters.[8]

Spleen volume.[6]

Myeloproliferative Neoplasm Symptom Assessment Form Total Symptom Score (MPN-10).

[6]

Quantitative Data from the MYLOX-1 Trial
The following tables summarize the key efficacy findings from the intermediate and topline

analyses of the MYLOX-1 trial.

Table 1: Reduction in Bone Marrow Collagen Fibrosis

Timepoint
Evaluable Patients
(n)

Patients with ≥1-
grade Reduction in
Fibrosis (n)

Percentage of
Responders (%)

Intermediate Analysis

(≥6 months treatment)
5 4 80%[2]

Topline Analysis (≥6

months treatment)
10 6 60%

Table 2: Hematological and Spleen Volume Response in Fibrosis Responders

Parameter
Observation in Patients with ≥1-grade
Fibrosis Reduction

Hematological Parameters
Stable hemoglobin, white blood cell count, and

thrombocytes[2]

Transfusion Requirement None required[2]

Spleen Volume Stable[2]
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Experimental Protocols
Bone Marrow Biopsy and Fibrosis Grading
Bone marrow biopsies are a key component of the MYLOX-1 trial, performed at baseline and at

months 3, 6, and 9 to assess changes in fibrosis.[5][7]

Procedure: Standard bone marrow aspiration and trephine biopsy procedures are employed to

obtain adequate samples from the posterior iliac crest.

Histological Analysis: The degree of bone marrow fibrosis is graded according to the European

Consensus on Grading of Bone Marrow Fibrosis.[1][9][10] This standardized system evaluates

the density and distribution of reticulin and collagen fibers within the bone marrow.

Table 3: European Consensus Grading of Myelofibrosis

Grade Description

MF-0

Scattered linear reticulin with no intersections

(crossings) corresponding to normal bone

marrow.

MF-1
Loose network of reticulin with many

intersections, especially in perivascular areas.

MF-2

Diffuse and dense increase in reticulin with

extensive intersections, occasionally with focal

bundles of collagen and/or focal osteosclerosis.

MF-3

Diffuse and dense increase in reticulin with

extensive intersections, with coarse bundles of

collagen, often associated with significant

osteosclerosis.

Source: Thiele J, Kvasnicka HM, Facchetti F, et al. European consensus on grading of bone

marrow fibrosis and assessment of cellularity. Haematologica. 2005;90(8):1128-1132.[1][9][10]

Target Engagement Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.targetedonc.com/view/gb2064-reduces-fibrosis-grade-in-early-results-of-mylox1-study-of-myelofibrosis
https://mpn-hub.com/medical-information/mylox-1-trial-loxl2-inhibition-for-the-treatment-of-mf
https://www.semanticscholar.org/paper/European-consensus-on-grading-bone-marrow-fibrosis-Thiele-Kvasnicka/84d0a1720ff1a78dccf233834de8dcf0f5bb5154
https://haematologica.org/article/view/3634
https://www.czemp.org/res/file/Thiele-Eur%20consens-fibrosis%20grading-Haematologica%2005.pdf
https://www.semanticscholar.org/paper/European-consensus-on-grading-bone-marrow-fibrosis-Thiele-Kvasnicka/84d0a1720ff1a78dccf233834de8dcf0f5bb5154
https://haematologica.org/article/view/3634
https://www.czemp.org/res/file/Thiele-Eur%20consens-fibrosis%20grading-Haematologica%2005.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A novel biomarker pulldown assay was developed to measure the target engagement of

GB2064 with circulating LOXL2 in plasma samples from a Phase 1 study in healthy subjects.

[11]

Methodology:

Plasma samples are collected at various timepoints post-dosing with GB2064.

Ferrite beads conjugated to a LOXL2-binding analogue of GB2064 are used to "pull down"

LOXL2 that is not already bound to GB2064 in the plasma.[11]

The amount of unbound LOXL2 captured by the beads is then measured.

The percentage of target engagement is calculated by comparing the amount of unbound

LOXL2 at different timepoints to the pre-dose baseline.[11]

Findings:

Oral doses of ≥750mg of GB2064 achieved maximal and near-complete target engagement

at 2 hours post-dosing in healthy volunteers.[11]

The in vivo IC50 for target engagement was determined to be 905 nM, which correlated well

with the in vitro IC50 of 715 nM from an Amplex Red Amine Oxidase Enzymatic Assay.[11]

Conclusion
GB2064 has demonstrated promising antifibrotic activity in the MYLOX-1 clinical trial, with a

significant proportion of evaluable patients experiencing a reduction in bone marrow collagen

fibrosis.[2] This clinical effect is consistent with its mechanism of action as a potent inhibitor of

LOXL2. The stabilization of hematological parameters and spleen volume in responding

patients suggests a potential for disease modification in a patient population with limited

treatment options.[2] Further clinical investigation is warranted to fully elucidate the long-term

efficacy and safety of GB2064 and its potential role in the management of myelofibrosis and

other fibrotic diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3325314?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

